Gly-gly-ile
Overview
Description
Gly-gly-ile, also known as glycylglycylisoleucine, is a tripeptide composed of two glycine residues and one isoleucine residue. Peptides like this compound are essential in various biological processes and have significant roles in scientific research and industrial applications.
Scientific Research Applications
Gly-gly-ile has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Mechanism of Action
Target of Action
Gly-Gly-Ile is a tripeptide composed of glycine, glycine, and isoleucine For instance, a peptide with a similar structure, Gly-Tyr-Gly-Ile, was found to interact with the active-site cleft of CysK, a cysteine biosynthetic enzyme .
Mode of Action
For example, the peptide Gly-Tyr-Gly-Ile inserts its C-terminal tail into the active-site cleft of CysK to anchor the interaction . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
For instance, peptides containing Gly-Gly pairs have been found to exhibit antimicrobial activity, potentially affecting the PI3K/Akt/mTOR and NF-κB signaling pathways .
Pharmacokinetics
For instance, the peptides Gly-Pro-Hyp, Pro-Hyp, and Gly-Pro have been reported to have systemic exposure following administration of collagen hydrolysates . The individual peptide pharmacokinetics remain unknown .
Result of Action
For example, the peptide Gly-Pro-Gly-Pro-Glu-Leu has been found to exhibit antioxidant activity .
Future Directions
Peptides like “Gly-gly-ile” have potential applications in various fields. For instance, peptide-based hydrogels enhance hard tissue repair and regeneration compared to conventional methods . Furthermore, the development of highly selective peptide linkers using unnatural amino acids is a promising future direction .
Biochemical Analysis
Biochemical Properties
Gly-Gly-Ile plays a role in biochemical reactions as an antioxidant peptide . It interacts with various enzymes, proteins, and other biomolecules, contributing to the quenching of free radicals and the inhibition of lipid peroxidation . The nature of these interactions involves the peptide’s ability to donate hydrogen and act as a metal-ion chelator .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its antioxidant activity. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its antioxidant properties. It binds to free radicals, effectively neutralizing them and preventing them from causing cellular damage . This can result in changes in gene expression related to oxidative stress responses .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its interactions with enzymes and cofactors. Its antioxidant activity could potentially influence metabolic flux or metabolite levels by mitigating oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-gly-ile involves the formation of peptide bonds between the amino acids glycine and isoleucine. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of glycine and isoleucine are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted reactions.
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the free amino group of another amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final tripeptide, this compound.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated solid-phase peptide synthesis (SPPS) methods. The Merrifield solid-phase method is commonly used, where the growing peptide chain is attached to a solid resin, allowing for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Gly-gly-ile can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the peptide, particularly at the isoleucine residue.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
Gly-gly-gly: A tripeptide composed of three glycine residues.
Gly-gly-ala: A tripeptide composed of two glycine residues and one alanine residue.
Gly-ala-ile: A tripeptide composed of glycine, alanine, and isoleucine residues.
Uniqueness of Gly-gly-ile
This compound is unique due to the presence of isoleucine, which imparts specific structural and functional properties. The combination of glycine and isoleucine residues allows for unique interactions and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXVJIDADUOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400408 | |
Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69242-40-6 | |
Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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